N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
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Overview
Description
N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophilic reagents like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. It acts as a potent serotonin 5-HT2A receptor agonist, influencing neurotransmitter pathways and altering brain function . The compound’s effects on neurotransmission are mediated through its binding to serotonin receptors, leading to changes in the release of dopamine, serotonin, and glutamate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-benzylmethoxy derivatives of the 2C family, such as:
25I-NBOMe: Known for its potent hallucinogenic effects and high affinity for serotonin receptors.
25B-NBOMe: Another hallucinogenic compound with similar properties to 25I-NBOMe.
25C-NBOMe: Used as a recreational psychedelic with empathogenic effects.
Uniqueness
N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate serotonin receptors and influence neurotransmitter pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H16N2O5S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C16H16N2O5S/c1-18-13-8-7-12(9-15(13)23-16(18)19)24(20,21)17-10-11-5-3-4-6-14(11)22-2/h3-9,17H,10H2,1-2H3 |
InChI Key |
KDGBYRCCZURMCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3OC)OC1=O |
Origin of Product |
United States |
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